Cyclobutene, 1-methyl-
CAS No.: 1489-60-7
Cat. No.: VC20447709
Molecular Formula: C5H8
Molecular Weight: 68.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1489-60-7 |
---|---|
Molecular Formula | C5H8 |
Molecular Weight | 68.12 g/mol |
IUPAC Name | 1-methylcyclobutene |
Standard InChI | InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3 |
Standard InChI Key | AVPHQXWAMGTQPF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CCC1 |
Introduction
Structural and Physical Properties
Molecular Architecture
1-Methylcyclobutene features a cyclobutane ring substituted with a methyl group and an exocyclic double bond. The ring strain inherent to cyclobutane derivatives significantly influences its reactivity. X-ray crystallography and computational studies reveal a puckered cyclobutane ring with a dihedral angle of approximately 21.6° , reducing torsional strain compared to planar configurations. The exocyclic double bond length is 1.331 Å , comparable to that of isobutene (1.330 Å) , underscoring its typical alkene character.
Table 1: Key Physical Properties of 1-Methylcyclobutene
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 68.117 g/mol | |
Density | 0.828 g/cm³ | |
Boiling Point | 44.8°C (Chemsrc) , 37.35°C (NIST) | |
Vapor Pressure | 371 mmHg at 25°C | |
Refractive Index | 1.465 |
Spectroscopic Characterization
Infrared (IR) spectroscopy identifies strong absorption bands at 1640 cm⁻¹, characteristic of the C=C stretching vibration . Nuclear magnetic resonance (NMR) spectra reveal distinct signals: NMR shows a singlet at δ 1.35 ppm for the methyl group and multiplet resonances between δ 4.8–5.2 ppm for the vinylic protons . NMR confirms the double bond at δ 122.5 ppm and the methyl carbon at δ 22.1 ppm .
Synthesis and Manufacturing
Table 2: Comparative Synthesis Methods
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Zn-mediated dehalogenation | Zn dust, EtOH, 140°C | 45–65 | |
Pyrolysis of acetate | 480°C, inert atmosphere | 70 | |
Amine oxide thermolysis | 300°C, vacuum | 95 |
Catalytic Isomerization
1-Methylcyclobutene can be isomerized from methylenecyclobutane (MCB) using heterogeneous catalysts like γ-alumina at 300°C . Equilibrium studies at 20°C show an 85:15 ratio favoring 1-methylcyclobutene over MCB , driven by the relief of ring strain. Rhodium hydride complexes () facilitate slower isomerization, achieving equilibrium over 10 days .
Chemical Reactivity and Transformations
Thermal and Acid-Catalyzed Rearrangements
Heating 1-methylcyclobutene above 200°C induces ring-opening to form isoprene, a reaction critical in synthetic rubber production . Acidic media (e.g., ) promote isomerization to 3-methylcyclobutene, albeit with lower thermodynamic stability .
Electrophilic Additions
Hydrohalogenation with HCl proceeds via Markovnikov addition, yielding 1-chloro-1-methylcyclobutane as the major product . Anti-Markovnikov pathways dominate in radical-initiated additions, producing 3-chloro-1-methylcyclobutane .
Hydroboration-Oxidation
Reaction with borane () followed by oxidation generates 1-methylcyclobutanol with 90% regioselectivity . This method is pivotal for introducing hydroxyl groups without ring cleavage.
Oxidation and Functionalization
Ozonolysis at -70°C cleaves the exocyclic double bond, yielding cyclobutanone in 70% yield . Epoxidation with forms 1,2-epoxy-1-methylcyclobutane, a versatile intermediate for further functionalization .
Industrial and Research Applications
Precursor in Polymer Chemistry
1-Methylcyclobutene serves as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with high thermal stability . Its strain energy ( kcal/mol) drives rapid polymerization under mild conditions.
Pharmaceutical Intermediates
Hydrogenation derivatives like 1-methylcyclobutane are explored as rigid scaffolds in drug design, enhancing conformational restriction in bioactive molecules .
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